molecular formula C13H12BrN3O2S B11019053 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B11019053
M. Wt: 354.22 g/mol
InChI Key: XSDFKSJQSUTFGB-UHFFFAOYSA-N
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Description

3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps. One common approach is to start with the bromination of benzamide to introduce the bromine atom. This is followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups in place of the bromine atom.

Scientific Research Applications

3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
  • 3-bromo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide

Uniqueness

Compared to similar compounds, 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is unique due to the presence of the tetrahydrofuran-2-yl group and the thiadiazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H12BrN3O2S

Molecular Weight

354.22 g/mol

IUPAC Name

3-bromo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H12BrN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18)

InChI Key

XSDFKSJQSUTFGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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